molecular formula C9H11NO3 B3055182 3-(3-Nitrophenyl)propan-1-ol CAS No. 63307-44-8

3-(3-Nitrophenyl)propan-1-ol

Cat. No.: B3055182
CAS No.: 63307-44-8
M. Wt: 181.19 g/mol
InChI Key: ULRDXMHMSLAYDJ-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)propan-1-ol: is an organic compound with the molecular formula C9H11NO3 It is a nitro-substituted aromatic alcohol, where the nitro group is positioned at the third carbon of the phenyl ring, and the propanol chain is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Phenylpropanol: One common method to synthesize 3-(3-Nitrophenyl)propan-1-ol involves the nitration of phenylpropanol. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group into the aromatic ring.

    Reduction of Nitrobenzyl Alcohol: Another method involves the reduction of 3-(3-Nitrophenyl)propan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the compound. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(3-Nitrophenyl)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: 3-(3-Nitrophenyl)propanal or 3-(3-Nitrophenyl)propanoic acid.

    Reduction: 3-(3-Aminophenyl)propan-1-ol.

    Substitution: 3-(3-Nitrophenyl)propyl chloride or bromide.

Scientific Research Applications

Chemistry: 3-(3-Nitrophenyl)propan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its nitro group can be transformed into various functional groups, making it a versatile building block.

Biology and Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential biological activities. Compounds with nitro groups are often studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity allows for the synthesis of a wide range of products with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)propan-1-ol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact molecular targets and pathways involved vary depending on the specific derivative and its context of use.

Comparison with Similar Compounds

    3-(2-Nitrophenyl)propan-1-ol: Similar structure but with the nitro group at the second position.

    3-(4-Nitrophenyl)propan-1-ol: Similar structure but with the nitro group at the fourth position.

    3-(3-Nitrophenyl)propan-2-ol: Similar structure but with the hydroxyl group at the second carbon of the propanol chain.

Uniqueness: 3-(3-Nitrophenyl)propan-1-ol is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

3-(3-nitrophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRDXMHMSLAYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462605
Record name 3-(3-nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63307-44-8
Record name 3-(3-nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(3-Nitrophenyl)propionic acid (1.00 g) was dissolved in tetrahydrofuran (20 ml), and a tetrahydrofuran-borane.tetrahydrofuran solution (1 mol/l, 7.25 ml) was added dropwise to the mixture under ice-cooling. The mixture was stirred under ice-cooling for 30 min, and further at room temperature for 2.5 hr. Water was added to the reaction mixture, and 1 mol/1 aqueous hydrochloric acid solution was added. The mixture was extracted with ethyl acetate, washed with water, saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel chromatography to give the object product (220 mg) as a yellow oil.
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Synthesis routes and methods II

Procedure details

3-(3-Nitrophenyl)propanoic acid (3.0 g, 15 mmol) was dissolved in dry tetrahydrofuran (7.6 mL) in a flame-dried flask and cooled in an ice bath. A solution of borane in tetrahydrofuran (20 mL, 20 mmol, 1.0 M) was added dropwise over a period of 30 minutes. The reaction mixture was stirred for an additional 2 hours at rt, then quenched slowly with ice water, and followed by an addition of ether (40 mL). The ether layer was washed with water and saturated aqueous solution of NaHCO3 successively, dried, and concentrated to give the desired product as a yellow gel (2.7 g, 97%).
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3 g
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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